N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide

Medicinal Chemistry Drug-likeness Physicochemical Profiling

N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide (CAS 1170500-21-6) is a synthetic small molecule belonging to the pyrazolylbenzothiazole class, characterized by a benzothiazole-pyrazole core conjugated with a methanesulfonylbenzamide moiety. It has a molecular formula of C19H16N4O3S2 and a molecular weight of 412.5 g/mol, with typical commercial purity of 95%.

Molecular Formula C19H16N4O3S2
Molecular Weight 412.5 g/mol
CAS No. 1170500-21-6
Cat. No. B6558851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide
CAS1170500-21-6
Molecular FormulaC19H16N4O3S2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H16N4O3S2/c1-12-11-17(21-18(24)13-7-3-6-10-16(13)28(2,25)26)23(22-12)19-20-14-8-4-5-9-15(14)27-19/h3-11H,1-2H3,(H,21,24)
InChIKeyNNCDPVYKWNSGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide (CAS 1170500-21-6) Procurement Guide: Basic Identity and Sourcing Context


N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide (CAS 1170500-21-6) is a synthetic small molecule belonging to the pyrazolylbenzothiazole class, characterized by a benzothiazole-pyrazole core conjugated with a methanesulfonylbenzamide moiety . It has a molecular formula of C19H16N4O3S2 and a molecular weight of 412.5 g/mol, with typical commercial purity of 95% [1]. The compound is primarily supplied as a research chemical for inhibitor screening and medicinal chemistry optimization programs.

Class: Pyrazolylbenzothiazole research tool
Workflow: Kinase inhibitor screening and medicinal chemistry optimization
Format: Solid research chemical, typically 95% purity

Why Generic Substitution of N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide (CAS 1170500-21-6) Fails: Structural and Pharmacophoric Differentiation


In the pyrazolylbenzothiazole class, the precise substitution pattern on the pyrazole ring (3-methyl) and the benzamide moiety (2-methanesulfonyl) dictates the geometry of the ATP-binding site interaction and influences physicochemical properties such as logP and polar surface area. Simple replacement with other pyrazolylbenzothiazole analogs lacking these specific substituents can lead to loss of target engagement or altered selectivity profiles, as demonstrated in patent activity landscapes for this chemotype [1]. The compound's methanesulfonyl group provides key hydrogen-bond acceptor capacity, while the benzothiazole ring contributes to aromatic stacking, making generic interchange unreliable without comparative bioactivity data [2].

! Pyrazole 3-methyl and benzamide 2-methanesulfonyl groups are essential for target engagement; simple analogs may shift selectivity.
! Methanesulfonyl moiety contributes key hydrogen-bond acceptor capacity; removal alters binding kinetics and SAR interpretation.
! Benzothiazole ring stacking interactions are sensitive to substitution; generic interchange requires comparative bioactivity data.

Quantitative Evidence Guide: N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide (CAS 1170500-21-6) vs. Structural Analogs


Physicochemical Property Comparison: logP and Polar Surface Area vs. Des-methyl and Des-methanesulfonyl Analogs

The target compound's computed logP is 3.3, and its polar surface area (PSA) is 95.3 Ų, as recorded in the MolBIC database [1]. In comparison, the des-methyl analog (pyrazole without 3-methyl substitution) is predicted to reduce logP by approximately 0.5–0.8 units and increase PSA slightly, while the des-methanesulfonyl analog (benzamide lacking the sulfonyl group) is expected to lower PSA by roughly 20–30 Ų and increase logP, based on fragment contribution analysis inherent to the class. These differences can significantly affect membrane permeability and solubility, thereby influencing both in vitro assay performance and in vivo pharmacokinetic suitability.

Physicochemical profile
Class-level
logP = 3.3, PSA = 95.3 Ų (target)
ΔlogP ≈ -0.5 to -0.8 (des-methyl analog)
ΔPSA ≈ -20 to -25 Ų (des-methanesulfonyl analog)
Supports solubility-permeability trade-off review
In silico prediction; experimental verification recommended
Medicinal Chemistry Drug-likeness Physicochemical Profiling

Bioactivity Indication: Potential Kinase Inhibition vs. In-Class Pyrazolylbenzothiazole Derivatives

The compound is structurally related to a series of benzothiazole-benzamide derivatives claimed to inhibit LRRK2 kinase in patent EP3842422 [1]. While specific IC50 data for CAS 1170500-21-6 is not publicly disclosed, the patent class typically exhibits IC50 values in the low nanomolar to sub-micromolar range against LRRK2 and its G2019S mutant. In contrast, pyrazolylbenzothiazole derivatives lacking the 2-methanesulfonylbenzamide moiety show significantly reduced potency (IC50 > 1 µM) in analogous kinase assays, indicating the critical role of this pharmacophoric element.

Kinase inhibition context
Class-level
Target: inferred nanomolar range (LRRK2 class)
Comparator without 2-methanesulfonylbenzamide: IC50 > 1 µM
Estimated >10-fold potency difference
Methanesulfonylbenzamide group is critical for kinase inhibition assay context
Specific IC50 for CAS 1170500-21-6 not disclosed; requires in-house validation
Kinase Inhibition LRRK2 Parkinson's Disease

Structural Uniqueness: Methanesulfonyl-Benzamide Substitution Pattern vs. Common Benzothiazole-Pyrazole Hybrids

Literature surveys of pyrazolylbenzothiazole compounds reveal that the 2-methylsulfonylphenyl substitution on the amide nitrogen is rare. Most published analogs feature simpler amide groups (e.g., acetyl, benzoyl) or unsubstituted phenyl rings. The methanesulfonyl group introduces enhanced hydrogen-bond acceptor capacity (8 total HBA in the target compound) compared to typical analogs (5-6 HBA), as documented by computed molecular descriptors [1]. This additional HBA capacity can strengthen interactions with kinase hinge regions or water networks in the active site.

Hydrogen bonding capacity
Reported
Target: 8 HBA
Typical analogs without methanesulfonyl: 5–6 HBA
Δ = 2–3 additional HBA
Supports hydrogen-bonding interaction studies in SAR
Computed descriptor; binding mode validation recommended
Chemical Biology Structure-Activity Relationship Synthetic Chemistry

Best Research and Industrial Application Scenarios for N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide (CAS 1170500-21-6)


LRRK2 Kinase Inhibitor Screening and Profiling

Given its structural alignment with the benzothiazole-benzamide core characteristic of LRRK2 inhibitors, this compound can serve as a probe molecule in biochemical and cellular assays for Parkinson's disease target validation, as supported by patent disclosures [1].

Structure-Activity Relationship (SAR) Expansion for CNS-Penetrant Kinase Inhibitors

The balanced physicochemical profile (logP 3.3, PSA 95.3 Ų) makes it a suitable scaffold for systematic SAR studies aimed at optimizing blood-brain barrier penetration while maintaining kinase selectivity, a key requirement in neurodegenerative disease programs [2].

Chemical Probe Development for Hydrogen-Bonding Interaction Studies

With eight hydrogen bond acceptor sites, the compound can be employed in biophysical studies (e.g., X-ray crystallography, ITC) to map water-mediated interactions in kinase ATP-binding pockets, providing insights not accessible with simpler analogs.

Application
Selection Property
Validation Focus
LRRK2 kinase assay studies
Kinase selectivity review
Target engagement and cellular assay models
CNS-penetrant kinase inhibitor SAR
Balanced logP/PSA profile
Blood-brain barrier penetration models
Biophysical binding studies
High hydrogen-bond acceptor count
X-ray crystallography and ITC interaction mapping
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